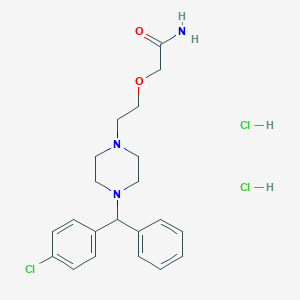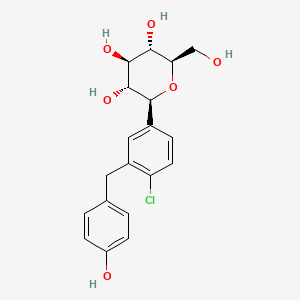
(2S,3R,4R,5S,6R)-2-(4-氯-3-(4-羟基苄基)苯基)-6-(羟甲基)四氢-2H-吡喃-3,4,5-三醇
描述
Empagliflozin impurity.
科学研究应用
Stability-Indicating LC Method and In Silico Toxicity Studies
A new stability-indicating liquid chromatography method was developed for the quantification of empagliflozin and two synthetic impurities . The method was validated according to International Council of Harmonization guidelines . The method has proven to be precise, robust, and selective with no interference from other products in the determination of analytes . The in silico toxicity prediction suggested that the impurities do not present any toxicity risk for the parameters evaluated .
Use in Diabetes Mellitus Treatment
Empagliflozin is a relatively new drug that, as an inhibitor of the sodium–glucose cotransporter 2 (SGLT2), causes increased urinary glucose excretion and thus contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance . Its original use was to induce a hypoglycemic effect in patients with type 2 diabetes mellitus (T2DM) .
Nephroprotective Effect
Empagliflozin has shown a number of beneficial effects by demonstrating a nephroprotective effect . Empagliflozin treatment also reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .
Treatment of Heart Failure
Empagliflozin has proven to be a breakthrough in the treatment of heart failure (HF) . It has been shown to reduce hospitalizations for HF and the number of deaths from cardiovascular causes .
Weight Reduction in Patients with T2DM
In patients with inadequate glycemic control, empagliflozin used in monotherapy or as an adjunct to therapy effectively lowers fasting blood glucose, postprandial blood glucose, average daily glucose levels, glycated hemoglobin A 1C (HbA 1C) and also leads to significant weight reduction in patients with T2DM .
Determination of Related Substances in Empagliflozin Tablets
The resolutions were both greater than 1.5 among empagliflozin, adjacent impurities, and other known impurities . The total impurities were 0.05%-0.06% in 3 batches of empagliflozin tablets .
作用机制
Target of Action
EMpagliflozin Impurity 5, also known as (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is the predominant transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation . By inhibiting SGLT2, the compound increases urinary glucose excretion, contributing to improved glycemic control .
Mode of Action
EMpagliflozin Impurity 5 acts as an inhibitor of SGLT2 . It reduces the renal reabsorption of filtered glucose and lowers the renal tubular threshold for glucosuria . This leads to increased urinary glucose excretion, improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It has been shown to modulate cardiomyocyte oxidative stress, influence cardiomyocyte stiffness, myocardial extracellular matrix remodeling, heart concentric hypertrophy, and systemic inflammation . It also appears to inhibit the TNFα/TLR/NF-κB signaling pathway, which is involved in inflammation and immune responses .
Pharmacokinetics
EMpagliflozin Impurity 5 is rapidly absorbed after oral administration, reaching peak plasma concentrations approximately 1.33–3.0 hours after dosing . The compound shows a biphasic decline with a mean terminal elimination half-life ranging from 10 to 19 hours . Increases in exposure (area under the plasma concentration–time curve [AUC] and maximum concentration of analyte in plasma [Cmax]) are approximately proportional with dose .
Result of Action
The inhibition of SGLT2 by EMpagliflozin Impurity 5 leads to increased urinary glucose excretion, contributing to improved glycemic control . This results in reduced fasting plasma glucose levels, postprandial blood glucose, average daily glucose levels, and glycated hemoglobin A1C (HbA1C). It also leads to significant weight reduction in patients with type 2 diabetes mellitus . Furthermore, it has been shown to reduce hospitalizations for heart failure and the number of deaths from cardiovascular causes .
Action Environment
The action of EMpagliflozin Impurity 5 can be influenced by various environmental factors. For instance, the presence of impurities in the drug can affect its efficacy and safety . Additionally, the method of drug synthesis or storage conditions can lead to the formation of organic impurities . These impurities, even in small concentrations, may affect the drug’s efficacy and safety . Therefore, quality control measures, such as the development of robust methodologies for the analysis of the drug and its impurities, are crucial .
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQAIMBPQWETBE-FQBWVUSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
864070-37-1 | |
| Record name | Dapagliflozin metabolite M8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-511926 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How was (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol identified as a degradation product of empagliflozin?
A1: Researchers subjected empagliflozin to various stress conditions, including acid hydrolysis, as outlined by the International Conference on Harmonization (ICH) guidelines Q1 (R2) []. The resulting degradation products were then analyzed using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometer (LC-ESI-QTOF-MS) []. This analysis revealed the presence of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, designated as DP2, and allowed researchers to propose its structure based on accurate mass and MS/MS fragmentation patterns [].
Q2: What is the significance of understanding the degradation products of empagliflozin?
A2: Identifying and characterizing degradation products like (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is crucial for several reasons. First, it helps ensure the quality and safety of empagliflozin drug products. By understanding the degradation pathways and products, manufacturers can optimize manufacturing processes and storage conditions to minimize degradation and maintain drug efficacy []. Second, it provides valuable information for developing sensitive and specific analytical methods for quality control purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







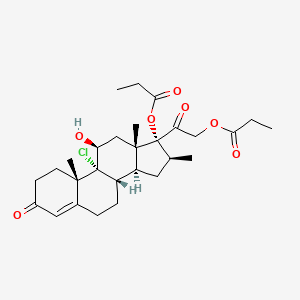
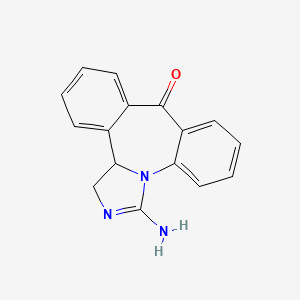
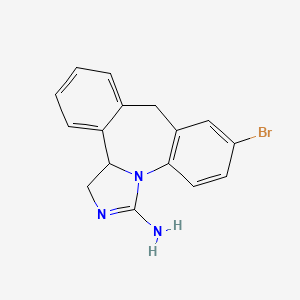




![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

